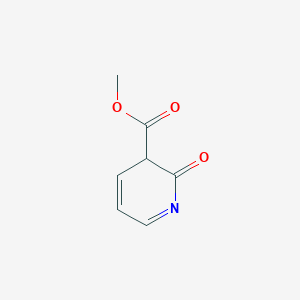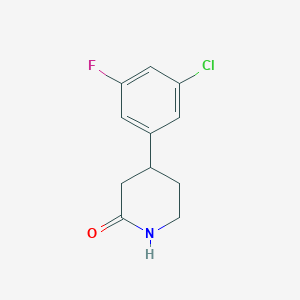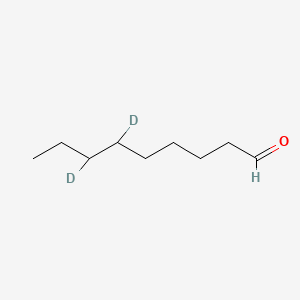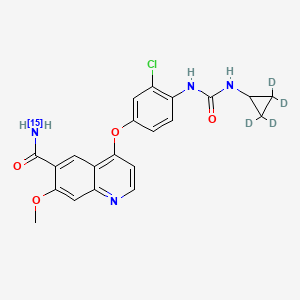
Lenvatinib-15N,d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenvatinib-15N,d4 is a deuterated and nitrogen-15 labeled version of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Lenvatinib. Lenvatinib itself is known for its potent antitumor activities, inhibiting various receptors such as vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptors (PDGFR), KIT, and RET .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenvatinib-15N,d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen-15 into the Lenvatinib molecule. The process typically starts with the synthesis of deuterated and nitrogen-15 labeled precursors, followed by their incorporation into the Lenvatinib structure through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the production process .
化学反应分析
Types of Reactions
Lenvatinib-15N,d4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs .
科学研究应用
Lenvatinib-15N,d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in quantitative studies to understand the pharmacokinetics and metabolic profiles of Lenvatinib.
Biology: Employed in studies to investigate the biological pathways and molecular targets of Lenvatinib.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of Lenvatinib in various cancer treatments.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the bioavailability and therapeutic effects of Lenvatinib
作用机制
Lenvatinib-15N,d4 exerts its effects by inhibiting the kinase activities of various receptor tyrosine kinases, including VEGFR1-3, FGFR1-4, PDGFR, KIT, and RET. These receptors play a crucial role in the activation of signal transduction pathways involved in cell proliferation, migration, apoptosis, and differentiation. By blocking these receptors, this compound can inhibit tumor growth, angiogenesis, and metastasis .
相似化合物的比较
Similar Compounds
Sorafenib: Another multi-targeted tyrosine kinase inhibitor used in cancer treatment.
Sunitinib: A tyrosine kinase inhibitor that targets similar receptors as Lenvatinib.
Axitinib: A selective inhibitor of VEGFRs used in the treatment of renal cell carcinoma.
Uniqueness
Lenvatinib-15N,d4 is unique due to its deuterated and nitrogen-15 labeled structure, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s behavior in biological systems, making it a valuable tool in scientific research .
属性
分子式 |
C21H19ClN4O4 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC 名称 |
4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-(15N)carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,23+1 |
InChI 键 |
WOSKHXYHFSIKNG-AZNYUICASA-N |
手性 SMILES |
[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)[15NH2])Cl)[2H] |
规范 SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12362167.png)
![9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12362170.png)
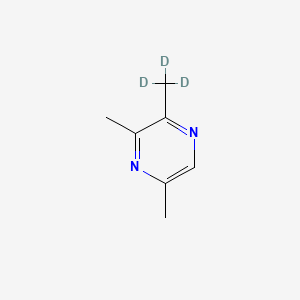
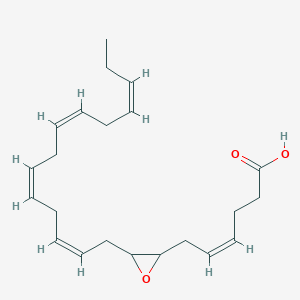
![trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12362183.png)
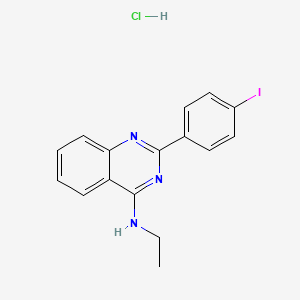

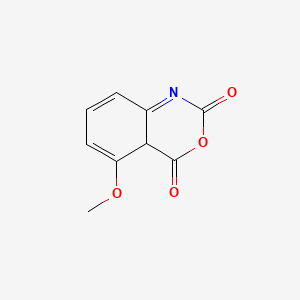
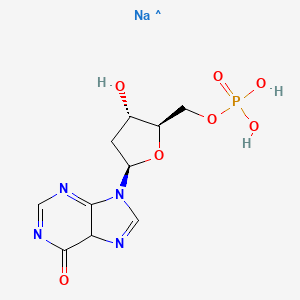
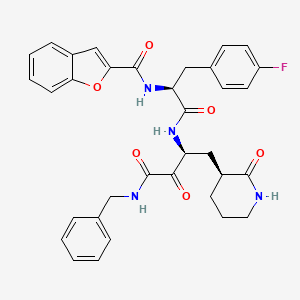
![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
